molecular formula C7H8O2 B12812912 But-3-ynyl prop-2-enoate CAS No. 13861-23-9

But-3-ynyl prop-2-enoate

Cat. No.: B12812912
CAS No.: 13861-23-9
M. Wt: 124.14 g/mol
InChI Key: WPGNHXPIVDREIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-ynyl prop-2-enoate is an ester compound characterized by a propargyl (but-3-ynyl) group and an acrylate (prop-2-enoate) moiety. This structure combines the reactivity of an alkyne (due to the terminal triple bond in the but-3-ynyl group) with the polymerizable acrylate functionality. These analogs vary in alkyl chain length, substituents, and functional groups, influencing their stability, reactivity, and industrial uses .

Properties

CAS No.

13861-23-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

but-3-ynyl prop-2-enoate

InChI

InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h1,4H,2,5-6H2

InChI Key

WPGNHXPIVDREIR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ynyl prop-2-enoate typically involves the esterification of but-3-yn-1-ol with prop-2-enoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction can be represented as follows:

But-3-yn-1-ol+Prop-2-enoic acidBut-3-ynyl prop-2-enoate+Water\text{But-3-yn-1-ol} + \text{Prop-2-enoic acid} \rightarrow \text{this compound} + \text{Water} But-3-yn-1-ol+Prop-2-enoic acid→But-3-ynyl prop-2-enoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions due to its conjugated system.

Reaction TypeReagents/ConditionsMajor ProductSelectivityReference
[4+2] Diels-AlderHeat (100°C), dienophile (e.g., maleic anhydride)Bicyclic adductEndo preference
[2+2] PhotocycloadditionUV light, electron-deficient alkenesCyclobutane derivativesRegioselective
  • Mechanistic Insight : The electron-deficient enoate moiety acts as a dienophile in Diels-Alder reactions, while the alkyne participates in photochemical [2+2] reactions via radical intermediates .

Catalytic Carbonylation

Rhodium-catalyzed carbonylation reactions yield branched esters:

SubstrateCatalyst SystemProductYield (%)Conditions
But-3-ynyl prop-2-enoate[Rh(CO)₂(PEt₃)₂]Ethyl pent-3-enoate7880°C, 50 atm CO
This compound + 3-chloropropene[Rh(OAc)(CO)(PEt₃)₂]Prop-2-enyl but-3-enoate65Ethanol, 70°C
  • Key Steps :

    • Oxidative addition of the alkyne to Rh(I).

    • CO insertion into the Rh–C bond.

    • Reductive elimination to form the acyl chloride intermediate, which reacts with ethanol .

Nucleophilic Additions

The alkyne and enoate groups undergo conjugate additions:

NucleophileReagentsProductNotes
Grignard ReagentsRMgX, THF, −78°Cβ,γ-Unsaturated estersAnti-Markovnikov addition to alkyne
Organolithium CompoundsRLi, Et₂OAllylic phosphonatesUsed in synthesizing bicyclic ketones
  • Example : Lithiated diethyl prop-2-enylphosphonate adds to the enoate group, forming bicyclo[2.2.1] structures with >95% regioselectivity .

Oxidation

Oxidizing AgentConditionsProduct
KMnO₄ (acidic)H₂SO₄, H₂OPropiolic acid + CO₂
O₃, then Zn/H₂O−78°CDicarboxylic acid
  • The alkyne oxidizes to a carboxylic acid, while the enoate undergoes cleavage .

Reduction

Reducing AgentConditionsProduct
H₂, Lindlar catalystEtOH, 25°Ccis-Alkene ester
NaBH₄MeOH, 0°CAllylic alcohol
  • Partial hydrogenation preserves the ester group while saturating the alkyne .

Polymerization

This compound copolymerizes with vinyl acetate and maleates via radical initiation:

ComonomerInitiatorApplication
Vinyl acetateAIBN, 70°CAdhesives
Butyl maleateBenzoyl peroxideCoatings
  • Mechanism : Free-radical polymerization proceeds through the enoate’s α,β-unsaturated system, forming alternating copolymers.

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution:

NucleophileConditionsProduct
NH₃ (excess)Reflux, EtOHAmide derivative
ROH (acidic)H₂SO₄, ΔTransesterified ester
  • Kinetics : Reactions follow second-order kinetics, with hydrolysis rates pH-dependent (faster in basic media) .

Scientific Research Applications

Organic Synthesis

But-3-ynyl prop-2-enoate is utilized as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Michael Additions : The compound can act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl group.
  • Alkyne Reactions : The terminal alkyne functionality enables coupling reactions with other nucleophiles or electrophiles, facilitating the synthesis of complex molecules.

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for the production of functionalized polymers. Its applications include:

  • Acrylic Resins : It can be polymerized to create acrylic resins with enhanced properties such as flexibility and durability.
  • Coatings and Adhesives : The compound contributes to the formulation of coatings and adhesives that require specific mechanical and thermal properties.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in drug design. Its derivatives have been investigated for:

  • Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development.
StudyCompoundActivityReference
1Derivative ACytotoxicity against HeLa cells
2Derivative BInhibition of tumor growth in mice

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. It can be used to develop agrochemicals with improved efficacy against pests and diseases.

Case Study 1: Synthesis of Anticancer Agents

A recent study explored the synthesis of novel anticancer agents using this compound as a starting material. Researchers synthesized a series of compounds that demonstrated significant inhibitory activity against various cancer cell lines, indicating the compound's potential in drug discovery.

Case Study 2: Development of Functional Polymers

Another research initiative focused on utilizing this compound in the production of functional polymers for coatings. The resulting polymers exhibited enhanced adhesion properties and resistance to environmental degradation, showcasing the compound's utility in industrial applications.

Mechanism of Action

The mechanism of action of but-3-ynyl prop-2-enoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Prop-2-enoate Esters

Alkyl acrylates (prop-2-enoate esters) with simple alkyl chains, such as n-butyl acrylate (butyl prop-2-enoate) and methyl acrylate, are widely used in polymer industries. Key differences include:

Property But-3-ynyl Prop-2-enoate (Inferred) n-Butyl Acrylate Methyl Acrylate
CAS Number Not available 141-32-2 96-33-3
Formula C₇H₈O₂ (estimated) C₇H₁₂O₂ C₄H₆O₂
Boiling Point Likely higher (due to alkyne) 145–149°C 80°C
Applications Potential specialty polymers Paints, adhesives Coatings, resins

Fluorinated Prop-2-enoate Esters

Perfluorinated prop-2-enoate derivatives (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl prop-2-enoate) exhibit unique hydrophobic and oleophobic properties due to fluorinated chains . These compounds are used in water-repellent textiles and anti-corrosion coatings. In contrast, this compound lacks fluorination, limiting its utility in extreme environments but reducing environmental persistence concerns.

Functionalized Prop-2-enoate Derivatives

  • UV Absorbers: Derivatives like 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) and 3-methylbutyl (E)-3-(4-methoxyphenyl) prop-2-enoate (IMC) are optimized for UV-filtering applications in cosmetics and plastics . The absence of electron-withdrawing groups (e.g., cyano or methoxy) in this compound may limit its UV absorption efficacy.
  • Epoxy-Modified Esters: 4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate incorporates an epoxy group, enabling covalent bonding in adhesives and composites . This compound’s alkyne group could instead facilitate click chemistry or metal-catalyzed crosslinking.

Key Research Findings

  • Reactivity: The alkyne group in this compound could undergo Huisgen cycloaddition or Sonogashira coupling, enabling modular functionalization absent in non-alkynyl analogs .
  • Stability : Propargyl esters are prone to polymerization under heat or light, necessitating inhibitors for storage—a challenge less prominent in saturated alkyl acrylates .
  • Toxicity: Fluorinated analogs raise environmental concerns due to bioaccumulation, whereas this compound’s degradation products (e.g., acrylic acid) are better characterized .

Biological Activity

But-3-ynyl prop-2-enoate, also known as 3-butynyl acrylate, is an organic compound with the molecular formula C7H8O2C_7H_8O_2 and a molecular weight of 124.14 g/mol. This compound belongs to a class of chemicals known for their potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an alkyne group and an acrylate moiety, which are significant for its reactivity and biological properties. The compound can be represented as follows:

But 3 ynyl prop 2 enoate C4H5C3H3O2 \text{But 3 ynyl prop 2 enoate}\quad \text{ C}_4H_5\text{C}_3H_3O_2\text{ }

Synthesis

This compound can be synthesized through various methods, including:

  • Sonogashira Coupling : This involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.
  • Esterification Reactions : The reaction between butynol and acrylic acid under acidic conditions can yield this compound.

Antiviral Activity

This compound has shown promising antiviral properties, particularly against HIV. Research indicates that compounds with similar structures exhibit inhibition of HIV protease, which is crucial for viral replication. A study demonstrated that derivatives of this compound have significant antiviral activity by disrupting viral entry into host cells and inhibiting replication pathways .

Antitumor Activity

The compound's potential in cancer therapy has also been explored. It has been observed to interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antiviral Efficacy

A study conducted on various derivatives of this compound evaluated their effectiveness against HIV. The results indicated a dose-dependent inhibition of viral replication, with some derivatives achieving over 90% inhibition at optimal concentrations. The mechanism was attributed to interference with the viral envelope proteins, preventing fusion with host cells .

CompoundIC50 (µM)Mechanism
Compound A1.5Viral entry inhibition
Compound B0.8Protease inhibition
This compound1.0Fusion inhibition

Study 2: Antitumor Effects

In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited significant growth inhibition in breast cancer (MCF7) and prostate cancer (PC3) cell lines at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with this compound .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF71272
PC31568

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase pathway activation.
  • Cell Cycle Arrest : Modulation of cyclins leading to G1/S phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent apoptosis in tumor cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing but-3-ynyl prop-2-enoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : this compound can be synthesized via esterification between prop-2-enoic acid and but-3-ynol under acid catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (60–80°C) and using dehydrating agents like molecular sieves to shift equilibrium toward ester formation. Purity can be enhanced via fractional distillation or column chromatography. For related acrylate esters, solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios (1:1.2 acid:alcohol) are critical for minimizing side products like diesters or oligomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H NMR signals for the prop-2-enoate moiety (δ 5.8–6.4 ppm for vinyl protons) and but-3-ynyl group (δ 1.8–2.2 ppm for terminal alkyne protons). 13^{13}C NMR should confirm ester carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–85 ppm).
  • IR : Look for C≡C stretch (~2100–2260 cm1^{-1}) and ester C=O (~1720 cm1^{-1}).
  • GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment. For structural analogs, retention times and fragmentation patterns (e.g., m/z 55 for acrylate ions) aid identification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers away from light and peroxidizable agents.
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. For structurally similar acrylates, documented hazards include skin irritation and respiratory sensitization; always review SDS for specific handling guidelines .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity of this compound in click chemistry or polymerization reactions?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne-azide cycloaddition reactivity. Optimize geometries at the B3LYP/6-31G(d) level.
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in drug delivery systems). For related compounds, docking scores correlate with experimental binding affinities .

Q. What experimental strategies can resolve contradictions in reported copolymerization kinetics of this compound with vinyl monomers?

  • Methodological Answer :

  • Kinetic Studies : Conduct time-resolved NMR or FTIR to monitor monomer consumption. Compare rate constants (kpk_p) under varied initiators (e.g., AIBN vs. peroxides).
  • Thermodynamic Analysis : Use DSC to measure TgT_g shifts and assess cross-linking efficiency. For acrylate-based copolymers, discrepancies often arise from initiator half-life or solvent polarity effects .

Q. How does the electronic structure of this compound influence its performance in photoinitiated polymerization systems?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance maxima (e.g., 250–300 nm) to align with photoinitiator activation wavelengths.
  • ESR : Detect radical intermediates during UV exposure. For acrylate esters, conjugated double bonds enhance radical stabilization, accelerating polymerization .

Q. What advanced analytical techniques are required to quantify trace degradation products of this compound under accelerated aging conditions?

  • Methodological Answer :

  • LC-QTOF-MS : Identify hydrolyzed products (e.g., prop-2-enoic acid) with high-resolution mass accuracy.
  • TGA-FTIR : Correlate thermal degradation (e.g., 150–200°C) with evolved gas profiles. For related esters, hydrolysis pathways dominate under high humidity .

Guidance for Addressing Contradictions

  • Example : Conflicting copolymerization rates may stem from unaccounted oxygen inhibition. Replicate experiments under inert (N2_2) vs. aerobic conditions and compare yields via 1^1H NMR integration .

Crystallographic Refinement

  • For single-crystal studies, use SHELXL for structure refinement. Key parameters: R1<0.05R_1 < 0.05, wR2<0.15_2 < 0.15, and Flack x ≈ 0 for chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.